molecular formula C30H29N5 B11228491 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11228491
M. Wt: 459.6 g/mol
InChI Key: XEWOXZKHLKWTCO-UHFFFAOYSA-N
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Description

1-(2,3-DIMETHYLPHENYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a piperazine ring fused with a pyrrolo[2,3-d]pyrimidine moiety

Preparation Methods

The synthesis of 1-(2,3-DIMETHYLPHENYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include dimethylformamide (DMF) and cesium carbonate (Cs2CO3).

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable catalysts.

    Attachment of Dimethylphenyl and Diphenyl Groups: These groups are typically introduced via Friedel-Crafts alkylation or acylation reactions, using reagents like aluminum chloride (AlCl3) and appropriate alkyl or acyl halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(2,3-DIMETHYLPHENYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as sodium hydride (NaH) and alkyl halides being used to introduce various substituents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2,3-DIMETHYLPHENYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-DIMETHYLPHENYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound also interacts with various signaling pathways, modulating cellular responses .

Comparison with Similar Compounds

1-(2,3-DIMETHYLPHENYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C30H29N5

Molecular Weight

459.6 g/mol

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5,7-diphenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C30H29N5/c1-22-10-9-15-27(23(22)2)33-16-18-34(19-17-33)29-28-26(24-11-5-3-6-12-24)20-35(30(28)32-21-31-29)25-13-7-4-8-14-25/h3-15,20-21H,16-19H2,1-2H3

InChI Key

XEWOXZKHLKWTCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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